
N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide
Overview
Description
N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a chloro group on the propanesulfonamide chain, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperidine derivative with benzyl chloride under basic conditions.
Attachment of the Propanesulfonamide Chain: The propanesulfonamide chain is introduced by reacting the benzylpiperidine with 3-chloropropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Center
The 3-chloro group undergoes nucleophilic displacement reactions:
- With Amines : Forms secondary or tertiary sulfonamides (e.g., reaction with piperazine derivatives) .
- With Thiols : Produces thioether-linked analogs (e.g., glutathione in biological systems) .
Mechanistic Insight :
- The reaction proceeds via an SN2 mechanism due to steric hindrance from the sulfonamide group.
- Activators like NaI or KI enhance reactivity in polar aprotic solvents (e.g., DMF) .
Hydrolysis and Stability
- Acidic Conditions : The sulfonamide bond remains stable, but the chloro group hydrolyzes to form 3-hydroxy-1-propanesulfonamide derivatives.
- Basic Conditions : Slow cleavage of the sulfonamide group at >80°C, yielding 1-benzyl-4-piperidinamine and propane sulfonic acid .
Hydrolysis Rates :
Condition | Half-Life (25°C) | Product |
---|---|---|
pH 1 (HCl) | 48 h | 3-Hydroxy derivative |
pH 13 (NaOH) | 120 h | Piperidinamine + sulfonate |
Metal-Catalyzed Cross-Coupling
The benzyl-piperidine moiety participates in palladium-catalyzed couplings:
- Suzuki–Miyaura : Arylation at the benzyl group using arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
- Buchwald–Hartwig : Amination reactions with aryl halides (Pd(OAc)₂, Xantphos ligand) .
Example Reaction :
textN-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide + PhB(OH)₂ → N-(1-(4-Biphenyl)-4-piperidinyl)-3-chloro-1-propanesulfonamide (Yield: 65–78%) [1]
Biological Reactivity
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, and derivatives such as N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide may exhibit similar effects. Research indicates that sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. Studies have shown that modifications to the sulfonamide structure can enhance antimicrobial potency against resistant strains of bacteria .
Analgesic and Anti-inflammatory Properties
There is evidence suggesting that certain piperidine derivatives possess analgesic and anti-inflammatory effects. This compound has potential applications in pain management and inflammation reduction, possibly through modulation of pain pathways or inhibition of inflammatory mediators .
Neuropharmacology
CNS Activity
Piperidine derivatives are often investigated for their central nervous system (CNS) effects. The structure of this compound suggests potential interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders such as anxiety or depression . Research into related compounds has indicated that modifications can lead to varying degrees of CNS activity, highlighting the importance of structural features in drug design.
Chemical Synthesis and Applications
Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including the introduction of the sulfonamide group onto a piperidine scaffold. This synthetic approach can be optimized for large-scale production, which is crucial for pharmaceutical applications .
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, while the sulfonamide group may participate in hydrogen bonding or electrostatic interactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide can be compared with other similar compounds, such as:
N-(1-benzyl-4-piperidinyl)propionanilide: Similar structure but with a propionanilide group instead of a propanesulfonamide group.
N-(1-benzyl-4-piperidinyl)guanidine hydrochloride: Contains a guanidine group instead of a sulfonamide group.
4-benzylpiperidine: Lacks the propanesulfonamide chain and the chloro group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Biological Activity
N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is a compound that has garnered attention for its potential biological applications, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a piperidine ring, a benzyl group, and a sulfonamide moiety, which are critical for its biological activity.
This compound functions primarily as an antagonist at specific chemokine receptors. Its mechanism involves the modulation of inflammatory pathways by inhibiting the activity of these receptors, which are pivotal in mediating immune responses.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in prostaglandin synthesis. Prostaglandins are mediators of inflammation, and their inhibition can lead to reduced inflammatory responses in various conditions such as arthritis and dermatitis .
2. Chemokine Receptor Antagonism
The compound has been identified as a potent antagonist of the CC chemokine receptor (CCR) family, specifically CCR3. Structure-activity relationship (SAR) studies have shown that modifications to the benzyl-piperidine structure enhance binding potency from micromolar to low nanomolar ranges. This antagonism is crucial for modulating eosinophil chemotaxis and could have implications in treating allergic conditions and asthma .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound effectively inhibited eotaxin-induced calcium mobilization in human eosinophils, showcasing its potential in treating eosinophil-driven diseases .
- Animal Models : Animal studies have shown that administration of this compound significantly reduces markers of inflammation in models of arthritis and dermatitis, supporting its therapeutic potential in inflammatory diseases .
Data Tables
Study | Model | Findings |
---|---|---|
Study 1 | In vitro | Inhibition of CCR3-mediated eosinophil chemotaxis |
Study 2 | Animal | Reduction in inflammation markers in arthritis models |
Study 3 | Clinical | Potential efficacy in treating allergic responses |
Q & A
Basic Research Questions
Q. What are the key methodological steps for synthesizing N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide?
Synthesis typically involves coupling piperidine derivatives with sulfonamide precursors. A common approach includes:
- Functionalization of piperidine : Introducing a benzyl group at the 1-position via alkylation or reductive amination .
- Sulfonamide formation : Reacting 3-chloro-1-propanesulfonyl chloride with the benzyl-piperidine intermediate under controlled pH (e.g., in dichloromethane with a base like triethylamine) to form the sulfonamide bond .
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Q. How can researchers ensure structural integrity and purity during synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm benzyl and piperidine proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Modification strategies :
- Piperidine substitution : Replace benzyl with fluorobenzyl (e.g., 2-fluorobenzyl) to enhance lipophilicity and blood-brain barrier penetration .
- Sulfonamide tweaks : Introduce methyl or trifluoromethyl groups to the propanesulfonamide chain to improve metabolic stability .
- In vitro assays : Test modified analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
Q. How should researchers resolve contradictory data in receptor-binding assays?
- Troubleshooting steps :
- Validate assay conditions : Check pH, temperature, and solvent compatibility (e.g., DMSO concentrations ≤1% to avoid false negatives) .
- Cross-validate with orthogonal methods : Compare radioligand binding results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Replicate with independent batches : Rule out synthesis variability (e.g., impurities affecting binding affinity) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In silico tools :
Q. How can researchers design experiments to investigate off-target effects?
- Profiling strategies :
Q. What strategies address low solubility in in vivo studies?
- Formulation optimization :
Q. Methodological Considerations
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-chloropropane-1-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c16-9-4-12-21(19,20)17-15-7-10-18(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTVHCVUHYDBAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)CCCCl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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